![molecular formula C21H24ClN3O3 B4440551 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4440551.png)
2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
Aurora A kinase is a protein that plays a critical role in the regulation of cell division. It is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide works by binding to the ATP-binding site of Aurora A kinase and inhibiting its activity. This leads to the disruption of the mitotic spindle, which is essential for cell division, and ultimately results in cell death.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. In preclinical studies, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for Aurora A kinase. This makes it a valuable tool for studying the role of Aurora A kinase in cancer biology. However, one limitation of 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is its potential toxicity, which may limit its use in clinical settings. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Future Directions
Future research on 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide could focus on several areas, including the development of more potent and selective Aurora A kinase inhibitors, the identification of biomarkers that can predict response to 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, and the evaluation of 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide in clinical trials. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide could be used in combination with other targeted therapies or chemotherapy to improve treatment outcomes for cancer patients.
Scientific Research Applications
2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer. By inhibiting Aurora A kinase, 2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide prevents cancer cells from dividing and proliferating, leading to cell death.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-7-5-16(6-8-17)15-20(26)24-19-4-2-1-3-18(19)21(27)23-9-10-25-11-13-28-14-12-25/h1-8H,9-15H2,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJCGBVQMKKBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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